3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL
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Overview
Description
3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL is a heterocyclic compound that belongs to the pyrazolopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxy-2-methylbenzaldehyde with 3,5-dimethylpyrazole in the presence of a base such as sodium hydride. The reaction mixture is then subjected to cyclization under acidic conditions to form the desired pyrazolopyrimidine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolopyrimidine family with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with an additional triazole ring, offering different biological activities.
Uniqueness
3-(4-Methoxy-2-methyl-phenyl)-2,5-dimethyl-pyrazolo[1,5-A]pyrimidin-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C16H17N3O2/c1-9-7-12(21-4)5-6-13(9)15-11(3)18-19-14(20)8-10(2)17-16(15)19/h5-8,18H,1-4H3 |
InChI Key |
UPWMTYYFAKLZBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=C(C=C(C=C3)OC)C |
Origin of Product |
United States |
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